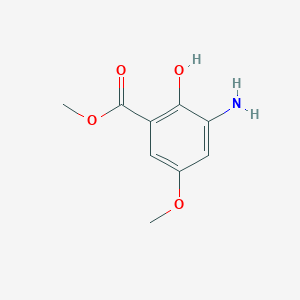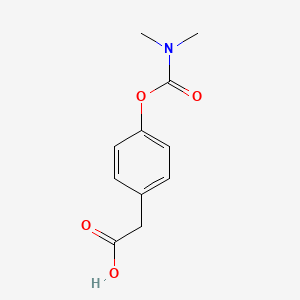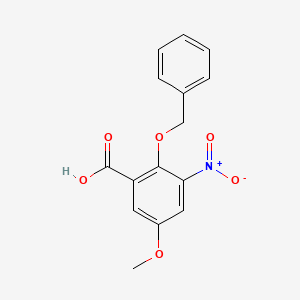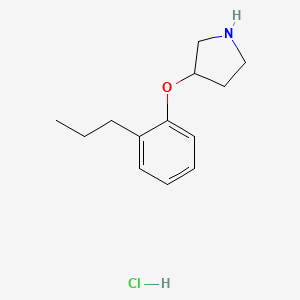
3,5-Dimethyl-2-propoxybenzaldehyde
Overview
Description
3,5-Dimethyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2 . It is also known as dihydrokaempferol. The compound is a yellowish-brown liquid that is slightly soluble in water and highly soluble in organic solvents.
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-2-propoxybenzaldehyde consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Medicine
3,5-Dimethyl-2-propoxybenzaldehyde: has potential applications in the medical field. It can be used for pharmaceutical testing, where high-quality reference standards are crucial for accurate results . This compound may also be involved in the synthesis of various medicinal agents due to its structural properties.
Agriculture
In agriculture, 3,5-Dimethyl-2-propoxybenzaldehyde could be used in the synthesis of agrochemicals. Its chemical properties might allow it to interact with other substances to produce compounds that could serve as pesticides or fertilizers .
Material Science
This compound finds applications in material science, particularly in the synthesis of novel lanthanide complexes. These complexes have significant potential in creating new materials with unique magnetic and optical properties .
Environmental Science
3,5-Dimethyl-2-propoxybenzaldehyde: may be used in environmental science research, especially in studies related to pollution remediation. Its ability to form complexes with metals could be beneficial in developing methods for heavy metal extraction from soils and water bodies .
Food Industry
The compound’s role in the food industry could be in the development of flavoring agents or preservatives. Its structural chemistry allows it to be a precursor in synthesizing compounds that enhance the taste and shelf-life of food products .
Cosmetics
In the cosmetics industry, 3,5-Dimethyl-2-propoxybenzaldehyde could be utilized in the formulation of fragrances and other beauty products. Its aromatic aldehyde group is often sought after for its scent and fixative properties .
Analytical Chemistry
Analytical chemistry can benefit from this compound as it may be used as a standard in chromatography and spectrometry. Its unique structure makes it suitable for use as a reference in the qualitative and quantitative analysis of complex mixtures .
Biochemistry
Lastly, in biochemistry, 3,5-Dimethyl-2-propoxybenzaldehyde might play a role in enzyme inhibition studies or as a building block for synthesizing biomolecules. Its reactivity with various biochemicals can provide insights into metabolic pathways and enzyme functions .
properties
IUPAC Name |
3,5-dimethyl-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-14-12-10(3)6-9(2)7-11(12)8-13/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEDINDUKZSJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394967.png)
![Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1394968.png)




![(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B1394976.png)






